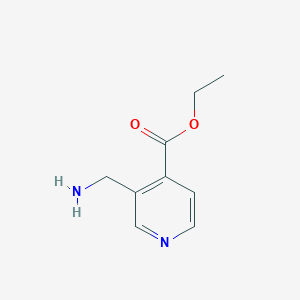

Ethyl 3-(aminomethyl)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 3-(aminomethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5,10H2,1H3 |

InChI Key |

ITIRVCDJXUFTNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Aminomethyl Isonicotinate

Classical and Conventional Synthetic Routes

Traditional synthetic routes to ethyl 3-(aminomethyl)isonicotinate often involve multi-step processes that rely on well-established chemical transformations. These methods, while effective, may sometimes require harsh reaction conditions.

Precursor Chemistry and Starting Materials

The synthesis of this compound typically begins with readily available precursors. A common starting material is isonicotinic acid. chemicalbook.comprepchem.com This compound provides the core pyridine (B92270) structure necessary for the final product. Other key reactants include ethanol (B145695), for the esterification step, and various reagents to introduce the aminomethyl group.

A crucial intermediate in some synthetic pathways is ethyl isonicotinate (B8489971), which is formed by the esterification of isonicotinic acid. chemicalbook.comprepchem.com This ester can then be further functionalized to introduce the aminomethyl group. Another approach may involve starting with a precursor that already contains a functional group at the 3-position of the pyridine ring, which can be converted to an aminomethyl group.

| Precursor/Starting Material | Role in Synthesis |

| Isonicotinic Acid | Provides the fundamental pyridine ring structure. chemicalbook.comprepchem.com |

| Ethanol | Reacts with isonicotinic acid to form the ethyl ester. chemicalbook.comprepchem.com |

| Thionyl chloride | Can be used to convert isonicotinic acid to its more reactive acid chloride derivative, facilitating esterification. prepchem.com |

| Ethyl Chloroformate | A reagent that can be used in the formation of a carbamate, which is then converted to the amine. |

Multi-step Synthesis Pathways

The synthesis of this compound from isonicotinic acid is a multi-step process. A typical pathway involves the following key transformations:

Esterification: The initial step is the conversion of isonicotinic acid to ethyl isonicotinate. This is commonly achieved by reacting isonicotinic acid with ethanol in the presence of an acid catalyst or after converting the carboxylic acid to a more reactive species like an acyl chloride. chemicalbook.comprepchem.com

Functionalization at the 3-position: The next stage involves introducing a functional group at the 3-position of the pyridine ring. This can be a challenging step and may require specific directing groups or reaction conditions.

Conversion to the Aminomethyl Group: The functional group introduced in the previous step is then converted into the final aminomethyl group. This might involve reduction of a nitrile or a related functional group.

A documented route to a similar compound, 3-aminopropyl isonicotinate, involves the protection of the amino group of 3-amino-1-propanol, followed by esterification with isonicotinic acid, and subsequent deprotection to yield the final product. rsc.org This highlights a strategy of building the side chain first and then attaching it to the pyridine ring.

Esterification and Amine Formation Steps

Esterification: The formation of the ethyl ester is a critical step. One common method is the Fischer esterification, where isonicotinic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst. researchgate.net Alternatively, isonicotinic acid can be treated with thionyl chloride to form isonicotinoyl chloride, which then readily reacts with ethanol to give the ethyl ester. prepchem.com Microwave-assisted esterification has also been reported as a rapid and efficient method. chemicalbook.com

Amine Formation: The introduction of the aminomethyl group can be accomplished through various synthetic strategies. One potential method involves the conversion of a carboxylic acid group at the 3-position to an amide, followed by reduction. Another approach could be the reduction of a 3-cyano-substituted pyridine precursor. The synthesis of related amino-substituted pyridine derivatives has been achieved through multi-component reactions, showcasing the versatility of modern synthetic methods. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These approaches often utilize catalysis and adhere to the principles of green chemistry.

Catalytic Reaction Systems

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Solid Acid Catalysts: For the esterification of nicotinic acid (an isomer of isonicotinic acid), solid acid catalysts like HND230 have been employed. google.compatsnap.com This type of catalyst can be easily recovered and reused, reducing waste and simplifying the purification process. google.compatsnap.com

Enzymatic Catalysis: Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used in the synthesis of nicotinamide (B372718) derivatives. nih.gov This biocatalytic approach operates under mild conditions and offers high selectivity, representing a green alternative to traditional chemical methods. nih.gov

Organo-photoredox Catalysis: For the synthesis of isothiazoles, a related class of heterocycles, organo-photoredox catalysis has been utilized to facilitate the formation of N-S bonds under sustainable conditions. researchgate.net This highlights the potential of modern catalytic systems to enable challenging bond formations.

| Catalyst | Reaction Type | Advantages |

| Powdered Activated Carbon (p-toluenesulfonic acid treated) | Esterification (Microwave) | High yield, short reaction time. chemicalbook.com |

| HND230 Solid Acid Catalyst | Esterification | Reusable, reduces waste, suitable for large-scale production. google.compatsnap.com |

| Novozym® 435 (Lipase) | Amidation | Green, mild conditions, high yield, reusable. nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a prime example of atom-economical processes. nih.govnih.gov

Use of Safer Solvents: Efforts are made to replace hazardous solvents with greener alternatives. For instance, the use of tert-amyl alcohol as a reaction medium in the synthesis of nicotinamide derivatives is an example of employing a more environmentally friendly solvent. nih.gov

Energy Efficiency: The use of microwave irradiation and continuous-flow microreactors can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemicalbook.comnih.gov

Use of Renewable Feedstocks and Catalysts: The application of biocatalysts like enzymes and the use of catalysts derived from abundant materials contribute to the sustainability of the synthesis. nih.govnih.gov The use of agro-waste based catalysts is another innovative approach. nih.gov

The development of catalyst-free reactions and the use of environmentally benign reagents are also key aspects of green chemistry that are being increasingly explored in the synthesis of complex molecules. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Ester Functionality

The ethyl ester group of the molecule is susceptible to various transformations common to carboxylic acid esters, providing pathways to different functional groups.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(aminomethyl)isonicotinic acid, under either acidic or basic conditions. This transformation is a standard procedure in organic synthesis. For instance, the esterification of a similar compound, nicotinic acid, with ethanol (B145695) is often catalyzed by an acid to produce ethyl nicotinate. google.comatamanchemicals.com This process is reversible, and thus, applying aqueous acid or base to ethyl 3-(aminomethyl)isonicotinate would yield the carboxylic acid.

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol, can also be achieved. This reaction is typically catalyzed by an acid or a base and is driven to completion by using the desired alcohol in large excess or by removing the ethanol as it is formed. google.com

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | 3-(Aminomethyl)isonicotinic acid |

| Transesterification | Alcohol (R-OH), acid or base catalyst, heat | Alkyl 3-(aminomethyl)isonicotinate |

The ester functionality can be reduced to a primary alcohol, yielding (3-(aminomethyl)pyridin-4-yl)methanol. This reduction is typically accomplished using strong reducing agents. chemistrysteps.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to primary alcohols. chemistrysteps.comlibretexts.orgcommonorganicchemistry.comyoutube.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. youtube.com It is important to note that this reagent is not chemoselective and would also reduce other susceptible functional groups if present.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.orgyoutube.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, such as methanol (B129727) in refluxing THF, which has been shown to reduce aromatic esters to their corresponding alcohols in good yields. psu.edu

Table 2: Reduction of the Ester Group

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) | (3-(Aminomethyl)pyridin-4-yl)methanol |

| Sodium Borohydride (NaBH₄) / Methanol | Refluxing THF | (3-(Aminomethyl)pyridin-4-yl)methanol |

The ester group can be converted into an amide through reaction with an amine, a process known as amidation. This reaction typically requires heating the ester with the desired amine, sometimes with the addition of a catalyst. The use of condensing reagents can also facilitate this transformation under milder conditions. tcichemicals.com For example, 3-pyridinecarboxylic anhydride (B1165640) has been used as a condensing reagent for amidation reactions, affording high yields under mild conditions. tcichemicals.com

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl substituent is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules.

The primary amine can undergo N-alkylation with alkyl halides. However, this reaction can sometimes lead to polyalkylation, where multiple alkyl groups are added to the nitrogen atom. libretexts.org Due to the electron-deficient nature of the pyridine (B92270) ring, Friedel-Crafts type alkylations directly on the ring are generally not feasible. libretexts.orgyoutube.com

N-acylation of the aminomethyl group is a more straightforward reaction, typically achieved by treating the compound with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. quimicaorganica.orgyoutube.com This reaction forms a stable amide linkage.

Table 3: Amine Alkylation and Acylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | Ethyl 3-((alkylamino)methyl)isonicotinate |

| N-Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Ethyl 3-((acylamino)methyl)isonicotinate |

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to the imine. wikipedia.org These imines can be further reduced, for example by sodium borohydride, in a process called reductive amination to yield secondary amines.

In a related reaction, the aminomethyl group can participate in the synthesis of chalcone (B49325) derivatives. For instance, 3-aminomethyl pyridine has been used to synthesize chalcones, which are valuable intermediates in heterocyclic chemistry. researchgate.net The Mannich reaction, which involves the aminoalkylation of an acidic proton located in a C-H bond, is another important condensation reaction where the aminomethyl group can be introduced into other molecules. mdpi.com

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions. The substituents—an aminomethyl group at position 3 and an ethyl carboxylate group at position 4—further modulate this reactivity.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further deactivates the ring. The aminomethyl group at the 3-position is an activating group, but its effect is likely outweighed by the deactivating effects of the ring nitrogen and the ester group. Therefore, electrophilic aromatic substitution on this compound is expected to be difficult and require harsh reaction conditions. If substitution were to occur, it would likely be directed to the positions meta to the most deactivating groups.

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further enhances the electrophilicity of the ring, making it more prone to attack by nucleophiles. Potential leaving groups at positions 2, 5, or 6 could be displaced by strong nucleophiles.

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. scripps.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting N-oxide is a versatile intermediate that can undergo a variety of subsequent reactions, including rearrangements and functionalization at the C2 position of the pyridine ring. acs.orgacs.org

| Reaction | Reagents | Expected Outcome |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Reaction is generally disfavored. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | Favored at positions ortho/para to N, requires a good leaving group. |

| N-oxidation | Oxidizing Agent (e.g., m-CPBA) | Formation of the corresponding Pyridine-N-oxide. |

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester, makes it a potential precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, under appropriate conditions, the aminomethyl group could potentially react with the ester functionality, or with another introduced functional group, to form fused bicyclic structures. However, specific examples of such reactions for this particular compound are not extensively documented in the readily available scientific literature.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for the reactions of this compound are not widely reported. However, the mechanisms of the general transformations described above are well-established in organic chemistry.

Reductive Amination: The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound. This is followed by the hydride reduction of the iminium ion to the amine. The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective because it selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone.

N-oxidation: The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid or hydrogen peroxide, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid or water.

Nucleophilic Aromatic Substitution: The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a Meisenheimer complex as a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Further research focusing on the specific reactivity and mechanistic pathways of this compound would be valuable for expanding its applications in synthetic chemistry.

Coordination Chemistry and Ligand Design

Binding Modes and Chelation Properties

The structure of Ethyl 3-(aminomethyl)isonicotinate features three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the aminomethyl group, and the oxygen atom of the ester carbonyl group. The spatial arrangement of these groups allows for several possible binding modes, including monodentate, bidentate, and bridging coordination.

Nitrogen Coordination via Pyridine

The pyridine nitrogen is a common and well-studied coordination site for a wide range of transition metals. wikipedia.org The lone pair of electrons on the nitrogen atom can form a strong sigma bond with a metal center. The coordination of the pyridine ring is a fundamental aspect of the chemistry of many transition metal complexes, influencing their electronic and steric properties. wikipedia.org In the context of this compound, the pyridine nitrogen is expected to be a primary site of coordination.

| Metal Ion | Typical M-N(py) Bond Length (Å) | Coordination Geometry |

| Cu(II) | 1.9 - 2.1 | Square Planar, Octahedral |

| Ni(II) | 2.0 - 2.2 | Octahedral |

| Co(II) | 2.1 - 2.3 | Octahedral |

| Zn(II) | 2.0 - 2.2 | Tetrahedral, Octahedral |

| Note: Data is representative and based on typical values for pyridine-containing complexes. |

Nitrogen Coordination via Aminomethyl Group

The aminomethyl group provides a second nitrogen donor site. The primary amine is a good sigma donor and can readily coordinate to transition metal ions. The flexibility of the aminomethyl group allows it to participate in the formation of stable five- or six-membered chelate rings when coordinating in conjunction with another donor atom on the ligand. In related aminopyridine complexes, the amino group is a key participant in chelation.

| Metal Ion | Typical M-N(amine) Bond Length (Å) | Coordination Geometry |

| Cu(II) | 1.9 - 2.1 | Square Planar, Octahedral |

| Ni(II) | 2.0 - 2.2 | Octahedral |

| Co(II) | 2.1 - 2.3 | Octahedral |

| Zn(II) | 2.0 - 2.2 | Tetrahedral, Octahedral |

| Note: Data is representative and based on typical values for amine-containing complexes. |

Oxygen Coordination via Ester Carbonyl

The carbonyl oxygen of the ester group presents a third potential, albeit generally weaker, coordination site. The lone pairs on the oxygen atom can interact with a metal center, typically in a monodentate fashion. The involvement of a carbonyl oxygen in coordination is often observed in complexes where the stronger donor sites are already coordinated, or in situations where the ligand acts as a bridge between two metal centers. The strength of this interaction is significantly less than that of the nitrogen donors.

| Metal Ion | Typical M-O(carbonyl) Bond Length (Å) | Coordination Geometry |

| Na(I) | 2.3 - 2.5 | Varies |

| Mg(II) | 2.0 - 2.2 | Octahedral |

| Ca(II) | 2.3 - 2.6 | Varies |

| Mn(II) | 2.1 - 2.3 | Octahedral |

| Note: Data is representative and based on typical values for carbonyl-coordinating complexes. |

Mixed-Donor Ligand Behavior

The presence of both hard (nitrogen and oxygen) and borderline (pyridine nitrogen) donor atoms classifies this compound as a mixed-donor ligand. This versatility allows it to form stable complexes with a variety of metal ions, depending on the specific coordination environment and the preference of the metal center. The most probable and stable coordination mode would involve chelation utilizing the pyridine nitrogen and the aminomethyl nitrogen, forming a five-membered chelate ring. This bidentate N,N-coordination is a common motif in related aminopyridine ligands. The ester carbonyl group could potentially engage in weaker interactions or participate in the formation of polynuclear structures.

Synthesis of Metal Complexes and Organometallic Species

The synthesis of metal complexes involving ligands similar to this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

The formation of transition metal complexes with this compound would likely proceed by reacting the ligand with a metal halide, acetate, or nitrate (B79036) salt in a solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. The reaction may be carried out at room temperature or with gentle heating to facilitate complex formation. The stoichiometry of the reactants can be varied to control the ligand-to-metal ratio in the final product. For instance, a 1:1 or 2:1 ligand-to-metal ratio could be employed to synthesize complexes with different coordination numbers and geometries. The resulting complexes can then be isolated by filtration or by evaporation of the solvent.

Structural Analysis of Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a comprehensive structural characterization.

In a hypothetical mononuclear diorganotin(IV) complex with this compound, one would expect the ligand to chelate to the tin atom through the pyridine nitrogen and the aminomethyl nitrogen. The carboxylate group could coordinate in a monodentate or bidentate fashion, and the organic groups would occupy the remaining coordination sites. The resulting geometry around the tin center would likely be a distorted octahedron. In polynuclear structures, the carboxylate group could act as a bridging ligand, linking two or more tin centers. researchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Organotin(IV) Complex

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Z | 4 |

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable insights into the structure and bonding in both the solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group can indicate whether it is acting as a monodentate, bidentate chelating, or bridging ligand. For instance, a larger Δν value is typically associated with a monodentate coordination mode, while a smaller Δν value suggests a bidentate mode. nih.govrsc.org Coordination of the pyridine nitrogen can also be inferred from shifts in the pyridine ring vibrations.

Multinuclear NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are instrumental in characterizing organotin(IV) complexes in solution.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons of the ligand provide information about the coordination environment. Upon coordination to the tin center, the signals of the ligand's nuclei are typically shifted compared to the free ligand. nih.gov

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. nih.gov Generally, the chemical shift moves to a higher field (more negative ppm values) as the coordination number of the tin atom increases. This allows for the determination of the coordination number in solution, which may differ from the solid-state structure. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes can provide information about the ligand-to-metal charge transfer (LMCT) and d-d transitions. Coordination of the ligand to a metal center often results in a shift of the absorption bands of the ligand and the appearance of new bands. nih.govrsc.org

Table 3: Representative Spectroscopic Data for Organotin(IV) Carboxylate Complexes

| Spectroscopic Technique | Key Parameter | Typical Range/Observation |

| IR | Δν (νₐₛ - νₛ) of COO⁻ | >200 cm⁻¹ (monodentate), <200 cm⁻¹ (bidentate) |

| ¹¹⁹Sn NMR | δ (ppm) | -100 to -400 (for coordination numbers > 4) |

| UV-Vis | λₘₐₓ (nm) | Shift in ligand bands, appearance of new charge transfer bands |

Catalytic Applications of Metal Complexes

Metal complexes incorporating pyridine-based ligands are widely utilized as catalysts in a variety of organic transformations. unimi.itnih.govresearchgate.net While the catalytic applications of complexes specifically derived from this compound are not extensively reported, the known catalytic activities of structurally related complexes suggest potential applications in several areas.

Complexes of transition metals with aminopyridine ligands have shown catalytic activity in atom transfer radical polymerization (ATRP). umn.edunsf.gov For example, iron(II) complexes with aminopyridine ligands have been used to catalyze the polymerization of styrene. umn.edunsf.gov The electronic and steric properties of the ligand can influence the catalytic activity and the properties of the resulting polymer. umn.edu

Furthermore, ruthenium complexes containing 2-(aminomethyl)pyridine have been demonstrated to be highly active catalysts for the transfer hydrogenation of ketones. acs.org These catalysts can achieve high turnover frequencies and enantioselectivities in the reduction of various ketones to their corresponding alcohols.

The introduction of a pyridine-carboxylate moiety into a metal complex can also lead to catalytic activity in oxidation reactions and C-C bond-forming reactions. unimi.itresearchgate.net For instance, nickel complexes with pyridine-containing ligands have been applied in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. researchgate.net The design of the ligand plays a crucial role in tuning the reactivity and selectivity of the catalyst. Given its structural features, metal complexes of this compound could potentially be explored as catalysts in similar transformations.

Strategic Applications in Advanced Organic Synthesis and Materials Science

Building Block in Heterocyclic Chemistry

The structure of Ethyl 3-(aminomethyl)isonicotinate, containing both a primary amine and an electrophilic ester attached to a pyridine (B92270) ring, positions it as an ideal starting material for the synthesis of diverse heterocyclic compounds. The inherent reactivity of these functional groups allows for a variety of cyclization and derivatization strategies.

Synthesis of Pyridine Derivatives

The primary amine of this compound is a key functional group for building new pyridine-based structures. Amines are fundamental building blocks in organic chemistry, serving as nucleophiles or bases to initiate a wide range of chemical transformations. purkh.com For instance, the aminomethyl group can readily react with various electrophiles. While specific literature on this compound is nascent, the reactivity of aminomethyl groups on heterocyclic rings is well-documented, such as in the synthesis of 1-aminomethyl derivatives of triazoline-5-thiones through condensation with formaldehyde (B43269) and a secondary amine. researchgate.net This suggests that this compound could be used to synthesize a variety of N-substituted derivatives, expanding the library of available pyridine compounds for various applications.

Construction of Fused Heterocyclic Systems

The development of fused heterocyclic systems is a major focus in medicinal chemistry due to their prevalence in biologically active molecules. This compound possesses the necessary functionalities to act as a precursor for such systems, particularly those fused to the pyridine ring. The combination of the amine at position 3 and the potential for a reaction handle at position 4 (the ester group) allows for annulation reactions, where a new ring is built onto the existing pyridine scaffold.

A common strategy for creating fused systems is through cyclocondensation reactions. For example, related 3-aminopyridine (B143674) derivatives are foundational in the synthesis of 1,5-naphthyridines via reactions like the Skraup or Gould-Jacobs reactions. In these processes, the amino group reacts with dicarbonyl compounds or their equivalents to form a second six-membered ring fused to the pyridine core. It is therefore highly probable that this compound could be employed in similar strategies to generate novel fused heterocyclic structures, such as dihydropyrido[3,4-d]pyrimidines, which are of significant interest in drug discovery.

Precursor for Complex Organic Molecule Synthesis

The defined and versatile chemical handles on this compound make it an excellent starting point for the assembly of more intricate and functionally rich organic molecules.

Scaffold Construction for Relevant Analogs

In medicinal chemistry, a molecular scaffold is a core structure upon which various substituents are appended to create a library of analogs for biological screening. The pyridine ring is a privileged scaffold due to its presence in numerous natural products and pharmaceuticals. This compound is an ideal candidate for this role. The aminomethyl group can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of side chains. Simultaneously, the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced or undergo reactions with organometallic reagents. This dual functionality allows for the systematic generation of diverse analogs from a single, readily available starting material. For example, related isonipecotic acid derivatives have been used to create libraries of potential anticonvulsant agents. nih.gov

Table 1: Potential Reactions for Analog Generation

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Acylation | Primary Amine | Acid Chlorides, Anhydrides | N-Acyl Derivatives |

| Reductive Amination | Primary Amine | Aldehydes/Ketones, NaBH(OAc)₃ | N-Alkyl Derivatives |

| Ester Hydrolysis | Ethyl Ester | LiOH, NaOH | Carboxylic Acid |

Asymmetric Synthesis Applications

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is critical in the pharmaceutical industry. While direct applications involving this compound are not yet extensively reported, its structure offers potential for use in asymmetric transformations. The primary amine could be a substrate for enzymatic reactions, such as those involving transaminases, to produce chiral amines. Furthermore, the pyridine nitrogen and the other functional groups could act as directing groups or ligands in metal-catalyzed asymmetric reactions, such as hydrogenations or C-H functionalization, on other parts of the molecule or on a substrate.

Role in Polymer Chemistry and Functional Materials

The application of small organic molecules as monomers or linkers for the creation of polymers and functional materials is a rapidly growing field. The distinct functional groups of this compound make it a promising candidate for incorporation into such materials.

After hydrolysis of the ester to form 3-(aminomethyl)isonicotinic acid, the molecule possesses both a carboxylic acid group and a pyridine nitrogen, which are classic binding sites for creating Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. bldpharm.com The geometry and functionality of the linker dictate the final structure and properties of the MOF, which have applications in gas storage, separation, and catalysis. While linkers like terephthalic acid are common, the use of functionalized pyridine-based linkers can introduce new properties and functionalities into the framework.

Furthermore, the bifunctional nature of the molecule (amine and ester/acid) allows it to act as a monomer in traditional polymerization reactions. For example, it could be incorporated into polyamides or polyesters, creating polymers with pyridine units embedded in the backbone. These pyridine units can provide sites for metal coordination, hydrogen bonding, or post-polymerization modification, leading to functional materials with tailored optical, thermal, or conductive properties.

Table 2: Potential Material Applications

| Material Type | Required Form of the Compound | Key Functional Groups Involved | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 3-(Aminomethyl)isonicotinic acid | Carboxylate (COO⁻), Pyridine-N | Gas Storage, Catalysis |

| Polyamides | 3-(Aminomethyl)isonicotinic acid | Carboxylic Acid, Primary Amine | High-Performance Fibers |

Monomer in Polymerization Reactions

The presence of a primary amine and a pyridine ester functionality suggests that this compound could serve as a valuable monomer in specific polymerization reactions. The aminomethyl group provides a reactive site for step-growth polymerization. For instance, it can react with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The pyridine and ester moieties would then be incorporated as pendant groups along the polymer backbone, imparting specific properties such as solubility, thermal stability, and metal-coordination sites.

While direct polymerization studies of this compound are not extensively documented, the polymerization of related monomers provides insight into its potential. For example, hyperbranched polyethers have been synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane through ring-opening polymerization mdpi.com. This highlights how functionalized monomers can lead to complex and tailored polymer architectures.

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, metal coordination, π-π stacking) to construct large, well-ordered structures. This compound possesses several features that make it a candidate for designing supramolecular assemblies. The pyridine nitrogen can coordinate to metal ions, while the aminomethyl group can participate in hydrogen bonding. The aromatic pyridine ring can also engage in π-π stacking interactions. These multiple interaction points could enable the self-assembly of the molecule into discrete, higher-order structures or extended networks.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. They are constructed from organic building blocks (linkers) connected by strong covalent bonds. The bifunctional nature of this compound, specifically its primary amine, makes it a suitable candidate as a linker for the synthesis of imine-linked COFs.

In a typical synthesis, an amine-functionalized linker is condensed with a multi-aldehyde linker (e.g., a trialdehyde) to form a crystalline, porous network. The amino group of this compound could react with aldehyde nodes to form a stable imine-based framework tcichemicals.com. The resulting COF would have pyridine and ester groups decorating the pore walls. These functional groups could be further modified post-synthetically or used to tune the framework's properties, such as its affinity for specific guest molecules like CO2 tcichemicals.comnih.gov. While direct synthesis of a COF using this specific linker is not prominently reported, the strategy is well-established for a wide range of amine linkers tcichemicals.com. The concept of using mixed linkers to create complex and functional pore structures is also an emerging area where this molecule could find application nih.gov.

Table 1: Potential COF Synthesis Parameters

| Parameter | Description |

|---|---|

| Linker A (Amine) | This compound |

| Linker B (Aldehyde) | 1,3,5-Triformylphloroglucinol (TFP) or Terephthalaldehyde |

| Reaction Type | Schiff Base Condensation (Imine Formation) |

| Potential Properties | Crystalline, porous material with pyridine and ester functionalities within the pores. Potential for post-synthetic modification. |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked together by organic ligands. The synthesis of MOFs often involves the solvothermal reaction of a metal salt with a multitopic organic linker containing coordinating groups like carboxylates.

For integration into a MOF, the ethyl ester of this compound would typically be hydrolyzed to the corresponding carboxylic acid, 3-(aminomethyl)isonicotinic acid bldpharm.com. This resulting molecule, possessing both a pyridine nitrogen and a carboxylate group, can act as a linker to bridge metal centers. The amino group can serve a dual purpose: it can act as an additional coordination site or remain as a functional group within the MOF pores, imparting basicity and providing a site for post-synthetic modification rsc.orgmdpi.com. The use of amino-functionalized linkers is a common strategy to enhance the properties of MOFs, for instance, by improving CO2 capture or creating active sites for catalysis mdpi.com. The functionalization of MOFs with amine groups has been shown to be an effective strategy for various applications nih.govscispace.com.

Table 2: Potential Role in MOF Synthesis

| Feature | Role in MOF Formation | Potential Impact on MOF Properties |

|---|---|---|

| Isonicotinate (B8489971) | The carboxylate (post-hydrolysis) and pyridine nitrogen act as coordination sites to link metal ions. | Forms the primary framework structure. |

| Aminomethyl Group | Can serve as a pore-lining functional group or an additional coordination site. | Increases basicity, provides sites for post-synthetic modification, enhances selectivity for guest molecules (e.g., CO2). |

Application in Optoelectronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices are built from organic materials that can transport charge and/or emit light. Pyridine derivatives are widely used in these applications due to their electron-deficient nature, which facilitates electron transport. The structure of this compound contains a pyridine ring, suggesting its potential as a building block for materials used in optoelectronics. It could be incorporated into larger conjugated molecules or polymers designed for use as electron-transport materials, host materials, or emitters in OLEDs. The specific properties would depend on the final molecular structure into which the isonicotinate moiety is integrated.

Application as an Analytical Reagent

The functional groups within this compound offer potential for its use as an analytical reagent. The primary amine can be derivatized for detection, and the pyridine nitrogen can chelate with metal ions, which could form the basis for colorimetric or fluorescent sensors. For example, its integration into porous frameworks like COFs or MOFs could create a platform for the selective sensing or extraction of specific analytes mdpi.com. An ionic COF, for instance, can be used for the enrichment and extraction of target molecules, a principle that could be applied to frameworks built from this linker mdpi.com.

Emerging Research Frontiers

Novel Synthetic Methodologies and Process Intensification

Currently, there are no specific, novel synthetic methodologies or process intensification studies published for Ethyl 3-(aminomethyl)isonicotinate. Research in this area would need to be initiated to establish efficient and scalable production methods.

Advanced Material Science Applications and Engineering

There is no published research on the application of this compound in advanced material science. Its potential as a monomer or functional additive in polymers or other materials has not been investigated.

Interdisciplinary Research Directions in Chemical Science

Interdisciplinary research involving this compound is not documented in the current scientific literature. Its potential roles in areas such as medicinal chemistry, catalysis, or chemical biology remain unexplored.

Q & A

Q. How can isotopic labeling or tracer studies elucidate metabolic or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.